3,6-dimethyl-N-[2-methyl-3-(1H-pyrazol-1-yl)propyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
3,6-dimethyl-N-[2-methyl-3-(1H-pyrazol-1-yl)propyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a complex heterocyclic compound known for its diverse pharmacological properties. This compound is part of the pyrazole family, which is recognized for its significant role in medicinal chemistry due to its versatile biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-dimethyl-N-[2-methyl-3-(1H-pyrazol-1-yl)propyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized through the reaction of hydrazine with 1,3-diketones under acidic conditions . The subsequent steps involve the formation of the oxazolo[5,4-b]pyridine ring system, which can be achieved through cyclization reactions involving appropriate precursors .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated synthesis equipment and stringent reaction conditions to control temperature, pressure, and pH levels .
Chemical Reactions Analysis
Types of Reactions
3,6-dimethyl-N-[2-methyl-3-(1H-pyrazol-1-yl)propyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, where halogenated derivatives can be synthesized.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents under basic conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can have different pharmacological properties .
Scientific Research Applications
3,6-dimethyl-N-[2-methyl-3-(1H-pyrazol-1-yl)propyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,6-dimethyl-N-[2-methyl-3-(1H-pyrazol-1-yl)propyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological processes in pathogens, making it effective against diseases like leishmaniasis and malaria .
Comparison with Similar Compounds
Similar Compounds
3,5-dimethyl-1H-pyrazole: Known for its use in the synthesis of various pharmaceuticals.
2-methyl-3-(1H-pyrazol-1-yl)propylamine: Used as an intermediate in organic synthesis.
1,2-oxazole derivatives: Known for their diverse biological activities.
Uniqueness
3,6-dimethyl-N-[2-methyl-3-(1H-pyrazol-1-yl)propyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide is unique due to its combined pyrazole and oxazole ring systems, which confer distinct pharmacological properties.
Properties
Molecular Formula |
C16H19N5O2 |
---|---|
Molecular Weight |
313.35 g/mol |
IUPAC Name |
3,6-dimethyl-N-(2-methyl-3-pyrazol-1-ylpropyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C16H19N5O2/c1-10(9-21-6-4-5-18-21)8-17-15(22)13-7-11(2)19-16-14(13)12(3)20-23-16/h4-7,10H,8-9H2,1-3H3,(H,17,22) |
InChI Key |
LBURJZZAAGNKJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NOC2=N1)C)C(=O)NCC(C)CN3C=CC=N3 |
Origin of Product |
United States |
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